(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
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Overview
Description
(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzofuran core, a methoxyphenyl group, and a dimethylcarbamate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Formation of the Allylidene Group: The allylidene group can be formed through a Wittig reaction involving a phosphonium ylide and an aldehyde.
Introduction of the Dimethylcarbamate Moiety: The dimethylcarbamate moiety can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the biological pathways involving benzofuran derivatives. It may also serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((E)-3-(2-hydroxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
- (Z)-2-((E)-3-(2-chlorophenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
- (Z)-2-((E)-3-(2-nitrophenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Uniqueness
The uniqueness of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-22(2)21(24)26-15-11-12-16-19(13-15)27-18(20(16)23)10-6-8-14-7-4-5-9-17(14)25-3/h4-13H,1-3H3/b8-6+,18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGMAALJWKTOQ-FHTUUITISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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